

# Technical Guide: 4-Methoxy-2-pyridinecarboxylic Acid Chloride

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## Compound of Interest

Compound Name:	4-Methoxypyridine-2-carbonyl chloride
CAS No.:	124050-26-6
Cat. No.:	B571282

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Synonyms, Synthesis, and Applications in Medicinal Chemistry

## Executive Summary

4-Methoxy-2-pyridinecarboxylic acid chloride (also known as 4-methoxypicolinoyl chloride) is a high-value, transient electrophile used primarily in the synthesis of bioactive picolinamides. It serves as a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, RAF) and 11 $\beta$ -HSD1 inhibitors. Due to its high susceptibility to hydrolysis, it is rarely isolated as a commercial shelf product; instead, it is generated in situ from its stable parent acid, 4-methoxypicolinic acid (CAS 29082-91-5).

This guide provides a definitive reference for the correct identification, synthesis, and handling of this compound, designed for researchers requiring high-fidelity protocols for drug discovery applications.

## Part 1: Nomenclature & Identification

Accurate identification is critical in global supply chains where "picolinic" derivatives often share similar naming conventions. The table below consolidates the accepted synonyms and identifiers for the parent acid and its derivatives.

Table 1: Chemical Identity &amp; Synonyms

Chemical Entity	Parent Acid	Acid Chloride (Reactive Intermediate)	Hydrochloride Salt
Primary Name	4-Methoxy-2-pyridinecarboxylic acid	4-Methoxy-2-pyridinecarbonyl chloride	4-Methoxypicolinic acid HCl
Common Synonyms	4-Methoxypicolinic acid	4-Methoxypicolinoyl chloride	4-Methoxy-2-picolinic acid hydrochloride
IUPAC Name	4-methoxypyridine-2-carboxylic acid	4-methoxypyridine-2-carbonyl chloride	4-methoxypyridine-2-carboxylic acid hydrochloride
CAS Number	29082-91-5	Not Assigned (Transient)	123811-74-5
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub> [1][2][3][4] · HCl
Molecular Weight	153.14 g/mol	171.58 g/mol	189.60 g/mol
SMILES	COc1ccnc(C(=O)O)c1	COc1ccnc(C(=O)Cl)c1	COc1ccnc(C(=O)O)c1.Cl



*Critical Note: Researchers will rarely find a CAS number specifically for the acid chloride form in commercial catalogs. Procurement should focus on the Parent Acid (CAS 29082-91-5) or the Hydrochloride Salt (CAS 123811-74-5) as the starting material.*

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## Part 2: Chemical Properties & Reactivity

The 4-methoxy substitution on the pyridine ring exerts a significant electronic effect compared to unsubstituted picolinoyl chloride.

- **Electronic Effect:** The methoxy group at the 4-position is an electron-donating group (EDG) by resonance. This slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted picolinoyl chloride, potentially requiring longer reaction times or stronger activation methods (e.g., Oxalyl chloride/DMF) compared to simple benzoyl chlorides.
- **Instability:** Like most electron-rich heteroaromatic acid chlorides, this compound is prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to the parent acid and generating HCl gas. It must be stored under inert gas (Argon/Nitrogen) if isolated, though in situ use is standard.

## Part 3: Synthesis Protocol (Self-Validating)

Standard Operating Procedure for the In Situ Generation of 4-Methoxypicolinoyl Chloride.

Context: This protocol uses Oxalyl Chloride with DMF catalysis. This method is preferred over Thionyl Chloride for small-scale medicinal chemistry because it allows for milder conditions (room temperature) and easier removal of byproducts (CO, CO<sub>2</sub>, HCl).

### Reagents:

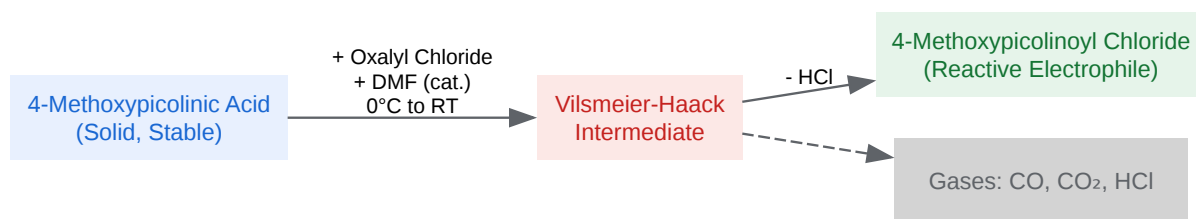
- **Starting Material:** 4-Methoxypicolinic acid (1.0 equiv)
- **Reagent:** Oxalyl chloride (1.2 – 1.5 equiv)

- Catalyst: N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

### Step-by-Step Methodology:

- Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Suspend 4-methoxypicolinic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration). The starting material may not fully dissolve initially.
- Activation: Cool the suspension to 0°C in an ice bath. Add Oxalyl chloride (1.2 equiv) dropwise via syringe to control gas evolution.
- Catalysis: Add 2 drops of anhydrous DMF. Observation: Immediate vigorous bubbling (effervescence) indicates the release of CO, CO<sub>2</sub>, and HCl gases, confirming the initiation of the Vilsmeier-Haack-like catalytic cycle.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
  - Validation Endpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution (usually yellow/amber), indicating the consumption of the insoluble acid.
- Work-up (Critical): Concentrate the solution in vacuo (rotary evaporator) to remove excess oxalyl chloride and solvent.
  - Azeotrope: Re-dissolve the residue in dry DCM and concentrate again (2x) to ensure complete removal of HCl and oxalyl chloride.
- Utilization: The resulting yellow oil/solid is the 4-methoxypicolinoyl chloride. Dissolve immediately in the desired solvent (e.g., DCM, DMF) for the subsequent coupling step.

### Synthesis Pathway Diagram



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Figure 1: Activation of 4-methoxypicolinic acid to the acid chloride using Oxalyl Chloride/DMF. [1]

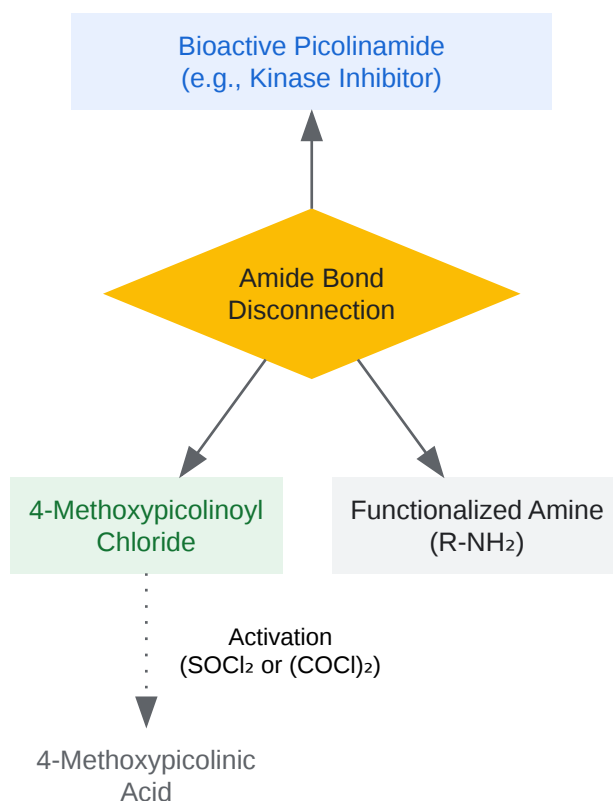
## Part 4: Applications in Drug Discovery

The 4-methoxypicolinoyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of Type II Kinase Inhibitors. The nitrogen atom in the pyridine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the amide linker positions the "tail" of the inhibitor into the allosteric back-pocket.

**Case Study: Picolinamide Scaffolds** In the development of inhibitors for targets like c-Met or 11 $\beta$ -HSD1, the 4-methoxy group serves to modulate the lipophilicity and metabolic stability of the pyridine ring.

- Reaction Class: Amide Coupling (Schotten-Baumann conditions).
- Typical Partners: Anilines, heterocyclic amines.

### Retrosynthetic Workflow



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Figure 2: Retrosynthetic analysis showing the utility of 4-methoxypicolinoyl chloride in assembling kinase inhibitor scaffolds.

## Part 5: Safety & Handling

- **Corrosivity:** The acid chloride reacts violently with water to produce HCl. It is corrosive to skin, eyes, and mucous membranes.
- **Inhalation:** All operations must be performed in a functioning fume hood. The generation of CO (carbon monoxide) during oxalyl chloride activation requires strict ventilation.
- **Storage:** If isolation is absolutely necessary, store under Argon at -20°C in a sealed vial. However, immediate use is strongly recommended to prevent degradation.

## References

- National Center for Biotechnology Information. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11 $\beta$ -hydroxysteroid dehydrogenase type 1

inhibitors. PubMed. Retrieved February 21, 2026, from [[Link](#)]

- Organic Syntheses. (n.d.). General procedures for Acid Chloride formation. Retrieved February 21, 2026, from [[Link](#)]

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- 2. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [[patents.google.com](http://patents.google.com)]
- 3. Synthesis and optimization of picolinamide derivatives as a novel class of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. 4-Methoxypyridine-2-carbonitrile 95% | CAS: 36057-44-0 | AChemBlock [[achemblock.com](http://achemblock.com)]
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